molecular formula C20H34O4 B1663911 7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 37786-06-4

7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No. B1663911
CAS RN: 37786-06-4
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-APRRXLQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-deoxy PGF2α is a synthetic analog of PGF2α. It is a more potent agonist than PGF2α at inducing smooth muscle contractions of rabbit aorta, dog saphenous vein, and guinea pig trachea. It is approximately 20% less potent than U-46619.1
11-deoxy-PGF2a is a selective activator of TREK-2 channels, stimulating DRG c-fiber nociceptor K2P currents and limiting calcium influx.

Scientific Research Applications

Synthesis and Characterization

  • New p-aminoacetophenonic acids, structurally related to the compound , were synthesized from an endophyte of mangrove plants, demonstrating the potential for novel compound discovery in natural sources (Guan et al., 2005).
  • The isolation of 7-dehydrobrefeldin A acids from a fungal strain highlights the ongoing exploration of natural products for unique compounds with potential applications in scientific research (Yu et al., 2010).

Chemical Reactions and Molecular Studies

  • Research into the synthesis of carboxylic acids and esters containing a tetrahydropyran ring from related compounds showcases the interest in developing novel synthetic pathways for complex molecules (Hanzawa et al., 2012).
  • The study of unique ring expansion in bicyclic ring systems forming functionalized 7-membered rings accelerates understanding of complex molecular transformations (Yasui et al., 2017).

Biomedical Applications

  • Stereocontrolled syntheses of kainoid amino acids from related compounds indicate the potential for developing neuroactive substances and exploring new avenues in neuroscience (Hodgson et al., 2005).
  • The longitudinal stability study of urinary eicosanoid biomarkers in smokers, using a compound structurally related to the query molecule, emphasizes its relevance in biomedical research, particularly in studying oxidative damage and inflammation (Carmella et al., 2019).

properties

IUPAC Name

7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/t16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-OKYOBFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1CC[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276724
Record name 1-deoxy Prostaglandin F2alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

CAS RN

37786-06-4
Record name 1-deoxy Prostaglandin F2alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 2
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 3
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 4
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 5
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Reactant of Route 6
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

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